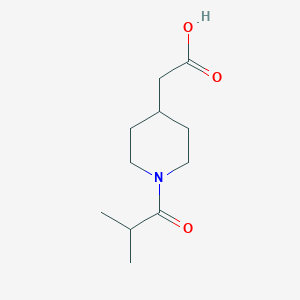
Fmoc-4-amino-3-hydroxybutanoic acid
Vue d'ensemble
Description
Fmoc-4-amino-3-hydroxybutanoic acid is a type of amino acid that contains both an amino group and a carboxyl group . It has the empirical formula C19H19NO5 and a molecular weight of 341.36 . It is commonly used as a building block for peptides, which are short chains of amino acids linked by peptide bonds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OC(CNC(=O)OCC1c2ccccc2-c3ccccc13)CC(O)=O . The InChI key for this compound is KAVHFNYDXGWPBX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Applications De Recherche Scientifique
Fmoc-4-amino-3-hydroxybutanoic acid is used in a variety of scientific research applications. It is used as a building block in peptide synthesis, as a reagent in organic synthesis, and as a substrate for enzymes. It is also used in the study of enzyme kinetics, protein structure and function, and drug-target interactions. Additionally, it is used in the study of protein-ligand interactions, drug metabolism, and drug-drug interactions.
Mécanisme D'action
Fmoc-4-amino-3-hydroxybutanoic acid acts as a substrate for enzymes, and is used in the study of enzyme kinetics. It is also used in the study of protein structure and function, and drug-target interactions. When this compound is used as a substrate for enzymes, the enzyme binds to the substrate and catalyzes a reaction. This reaction results in the formation of a product, which is then released from the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It is known to be an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. It has also been shown to inhibit the proliferation of cancer cells, as well as to decrease inflammation. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, as well as to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-4-amino-3-hydroxybutanoic acid is a versatile compound that can be used in a variety of lab experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be synthesized in relatively large quantities. However, it can be difficult to purify, and it is not soluble in aqueous solutions.
Orientations Futures
Fmoc-4-amino-3-hydroxybutanoic acid has the potential to be used in a variety of scientific and medical applications. It could be used in the development of new drugs and therapeutics, as well as in the study of enzyme kinetics, protein structure and function, and drug-target interactions. Additionally, it could be used in the study of protein-ligand interactions, drug metabolism, and drug-drug interactions. Furthermore, it could be used in the development of novel peptide-based drugs and therapeutics. Finally, it could be used in the development of novel methods for the synthesis of peptides and proteins.
Safety and Hazards
Propriétés
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVHFNYDXGWPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride](/img/structure/B1390270.png)
![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)
![[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1390274.png)

![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390279.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)


![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)

